REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6]O)[CH2:2]1.O1CCC(C=O)C1.O1CCCC1C[CH2:21][CH2:22][NH2:23].[Cl-].C(C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#N>CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O.CCOCC.C(Cl)Cl>[O:1]1[CH2:5][CH2:4][CH:3]([CH:6]=[CH:21][C:22]#[N:23])[CH2:2]1 |f:3.4,5.6,7.8|
|
Name
|
Et2O CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.C(Cl)Cl
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)CCCN
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(#N)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.3 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |